molecular formula C16H17BrN4O2S B2672255 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1797085-11-0

2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

Cat. No.: B2672255
CAS No.: 1797085-11-0
M. Wt: 409.3
InChI Key: KLJZUFGLVKZKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development History

The compound first emerged in synthetic chemistry literature as part of efforts to expand the structural diversity of pyrazolo[1,5-a]pyrimidine derivatives. Its development aligns with trends in fragment-based drug design, where brominated aromatic systems are coupled with nitrogen-rich heterocycles to enhance target binding affinity. Key milestones include:

Development Phase Key Advancements References
Initial Synthesis Microwave-assisted coupling of 2-methylpyrazolo[1,5-a]pyrimidin-6-amine with bromobenzenesulfonyl chloride intermediates
Structural Optimization Introduction of the propyl linker to balance lipophilicity and conformational flexibility
Biological Screening Preliminary evaluations in antimicrobial and kinase inhibition assays

The synthetic pathway typically involves:

  • Heterocycle Formation : Construction of the 2-methylpyrazolo[1,5-a]pyrimidine core via cyclocondensation reactions.
  • Sulfonylation : Reaction with 2-bromobenzenesulfonyl chloride under basic conditions.
  • Linker Integration : Propyl spacer introduction through nucleophilic substitution or reductive amination.

Positioning within Pyrazolo[1,5-a]Pyrimidine Chemistry

Pyrazolo[1,5-a]pyrimidines are purine analogs renowned for their kinase-modulating and antimicrobial properties. The subject compound distinguishes itself through three structural innovations:

  • Bromine Substituent : The ortho-bromo group on the benzene ring enhances electrophilicity, potentially facilitating covalent interactions with biological targets.
  • Sulfonamide Bridge : The -SO₂NH- moiety improves aqueous solubility compared to traditional pyrazolo[1,5-a]pyrimidine derivatives.
  • Propyl Spacer : The three-carbon chain between heterocycle and sulfonamide groups allows optimal spatial orientation for target engagement.

Comparative analysis with analogous structures reveals:

Feature Standard Pyrazolo[1,5-a]Pyrimidines Subject Compound
Aqueous Solubility Low (logP ~2.5) Moderate (logP ~1.8)
Synthetic Complexity 2-3 steps 4-5 steps
Target Versatility Kinases, antimicrobial targets Expanded to include sulfonamide-associated enzymes

Significance in Benzenesulfonamide Research

Benzenesulfonamides are established carbonic anhydrase inhibitors and antimicrobial agents. The integration of this moiety with a pyrazolo[1,5-a]pyrimidine core creates dual pharmacophoric functionality:

  • Enhanced Target Engagement : Molecular docking studies suggest simultaneous interaction with:
    • Pyrazolo[1,5-a]pyrimidine-binding hydrophobic pockets
    • Sulfonamide-recognizing polar enzyme regions
  • Tunable Electronic Properties : The electron-withdrawing sulfonyl group moderates the electron-rich nature of the heterocycle, potentially reducing off-target reactivity.
  • Structural Hybridization : Merges the metabolic stability of benzenesulfonamides with the biological promiscuity of pyrazolo[1,5-a]pyrimidines.

Recent structure-activity relationship (SAR) studies highlight critical parameters:

Position Modification Impact Optimal Configuration
C-2 (Pyrimidine) Methyl group maintains planarity for π-π stacking 2-methyl
Sulfonamide Para Bromine increases halogen bonding potential ortho-bromo
Linker Length Propyl balances flexibility/rigidity n=3

Current Research Landscape and Challenges

Ongoing investigations focus on three primary areas:

1. Synthetic Methodology Optimization

  • Microwave-assisted protocols reducing reaction times from 6 hours to 15 minutes
  • Challenges in scaling due to sensitive bromosulfonamide intermediates

2. Biological Target Identification

  • Preliminary evidence of PIM-1 kinase inhibition (IC₅₀ ~0.6-1.8 µM)
  • Antimicrobial activity against Gram-positive pathogens (MIC 6.28-6.72 mg/mL)

3. Physicochemical Challenges

Property Current Status Improvement Strategies
Aqueous Solubility 0.12 mg/mL (pH 7.4) Prodrug formulations
Metabolic Stability Moderate hepatic clearance Fluorine substitutions
Target Selectivity 3-fold kinase preference Fragment-based optimization

Emerging computational studies utilize density functional theory (DFT) to model the compound's frontier molecular orbitals, revealing a HOMO-LUMO gap of 4.3 eV that suggests moderate chemical reactivity. However, the bromine atom's σ-hole potential remains underexplored in biological systems.

Future directions must address:

  • Synthetic Scalability : Multi-gram production of chiral intermediates
  • Target Deconvolution : CRISPR-Cas9 screening to identify novel biological targets
  • Formulation Science : Nanocrystal development to overcome solubility limitations

Properties

IUPAC Name

2-bromo-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2S/c1-12-9-16-18-10-13(11-21(16)20-12)5-4-8-19-24(22,23)15-7-3-2-6-14(15)17/h2-3,6-7,9-11,19H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJZUFGLVKZKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. The presence of the 2-bromo substituent enhances the compound's ability to interact with biological targets involved in cancer progression. Research indicates that compounds with similar structures exhibit inhibition of key enzymes and pathways associated with tumor growth and metastasis. For example, studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells .

Anti-inflammatory Properties

Another significant application of this compound is its potential anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could make 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide a candidate for treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The sulfonamide group in the compound may confer antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives can enhance the efficacy of existing antibiotics or serve as standalone antimicrobial agents .

Structure-Based Drug Design

The structural characteristics of This compound make it an attractive candidate for structure-based drug design (SBDD). Computational modeling techniques can be employed to predict how this compound interacts with specific biological targets. This approach allows for the optimization of lead compounds to enhance their potency and selectivity while minimizing side effects .

Case Studies

Several studies have highlighted the applications of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery:

  • Inhibition of Thymidine Kinase : A study demonstrated that compounds structurally related to pyrazolo[1,5-a]pyrimidines could effectively inhibit thymidine kinase, an enzyme implicated in cancer cell proliferation .
  • Combination Therapies : Research has indicated that using pyrazolo[1,5-a]pyrimidines in combination with other therapeutic agents can lead to synergistic effects, enhancing overall treatment efficacy against cancer and infectious diseases .

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
2-Bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide Not provided C₁₇H₁₈BrN₅O₂S 436.33 2-Bromo (benzene), 2-methyl (pyrazolo[1,5-a]pyrimidine), propyl linker Target
4-Fluoro-2-methyl-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide 1797085-02-9 C₁₇H₁₉FN₄O₂S 362.42 4-Fluoro, 2-methyl (benzene); identical pyrazolo[1,5-a]pyrimidine core and linker
6-Bromo-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 1005652-36-7 C₁₅H₁₅BrClN₅O 424.68 Carboxamide (C2), 4-chloro-3-methylpyrazole (propyl linker), bromo (pyrimidine)
5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide 1451273-16-7 C₂₀H₂₂BrN₃O₄S 488.38 5-Bromo (benzene), dual methoxy groups, quinolin-3-yl substitution

Key Comparative Insights

Core Heterocycle Modifications: The target compound and the 4-fluoro analog () share the pyrazolo[1,5-a]pyrimidine core and propyl linker but differ in benzene substituents. The 2-bromo group in the target compound increases molecular weight and lipophilicity compared to the 4-fluoro-2-methyl substitution in the analog, which may enhance metabolic stability due to reduced halogen size . The carboxamide derivative () replaces the sulfonamide group with a carboxamide, altering hydrogen-bonding capacity and solubility.

Substituent Effects: Halogenation: Bromine (target) vs. fluorine () impacts electronic properties. Bromine’s larger atomic radius and polarizability may enhance π-π stacking or hydrophobic interactions, whereas fluorine’s electronegativity improves solubility and bioavailability .

Pharmacokinetic Implications :

  • The methoxypropyl group in 1451273-16-7 () may enhance solubility but reduce membrane permeability compared to the target’s unmodified propyl chain.
  • The absence of a sulfonamide group in the carboxamide analog () likely reduces acidity and protein-binding affinity.

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s synthesis likely follows sulfonamide coupling protocols similar to those used for 1797085-02-9 (), though bromination steps may require careful optimization.
  • Biological Activity: No direct activity data are available in the provided evidence.
  • Physicochemical Properties : The target’s higher molecular weight (436.33 g/mol) compared to 1797085-02-9 (362.42 g/mol) may influence bioavailability, necessitating formulation adjustments.

Biological Activity

2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are noted for their diverse biological activities. This compound features a sulfonamide group and a bromo substituent, which contribute to its pharmacological properties. Understanding the biological activity of this compound involves examining its mechanism of action, target interactions, and relevant therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell proliferation and induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Target Interactions

  • Cyclin-Dependent Kinase 2 (CDK2) : Inhibition leads to cell cycle arrest.
  • Phosphoinositide 3-Kinase δ (PI3K δ) : Modulates immune cell signaling pathways.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity. In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The presence of halogen substituents like bromine enhances the cytotoxic effects against breast cancer cells (e.g., MDA-MB-231) by inducing apoptosis and synergizing with drugs like doxorubicin .

Anti-inflammatory and Antibacterial Properties

In addition to antitumor effects, pyrazolo[1,5-a]pyrimidine derivatives have shown promising anti-inflammatory and antibacterial activities. These compounds can inhibit pro-inflammatory cytokine production and bacterial growth, making them potential candidates for treating infections and inflammatory diseases .

Case Studies

  • Breast Cancer : A study highlighted the enhanced cytotoxicity of brominated pyrazole derivatives in breast cancer cell lines. The combination with doxorubicin resulted in significantly improved therapeutic outcomes compared to monotherapy .
  • Inflammatory Diseases : Another research effort demonstrated that pyrazolo derivatives reduced inflammation markers in animal models of arthritis, suggesting their utility in chronic inflammatory conditions .

Data Summary Table

Biological Activity Mechanism Target Effect
AntitumorCDK2 inhibitionCDK2Cell cycle arrest and apoptosis
Anti-inflammatoryCytokine inhibitionVarious pro-inflammatory cytokinesReduced inflammation
AntibacterialBacterial growth inhibitionBacterial enzymesInhibition of bacterial proliferation

Q & A

Q. What synthetic routes are recommended for synthesizing 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
  • Step 1 : Cross-coupling reactions starting from 2-methylpyrazolo[1,5-a]pyrimidine precursors, using coupling agents like Pd catalysts for regioselective bromination .
  • Step 2 : Propyl chain introduction via alkylation or nucleophilic substitution, optimized with bases such as triethylamine to stabilize intermediates .
  • Step 3 : Sulfonamide formation by reacting 2-bromobenzenesulfonyl chloride with the amine group under anhydrous conditions (e.g., DCM solvent, 0–5°C) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio for sulfonylation) and monitor via TLC/HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield Range
Bromination2,6-dibromopyrazolo[1,5-a]pyrimidine, Pd(PPh₃)₄60–75%
SulfonylationTriethylamine, DCM, 0°C70–85%

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm aromatic proton environments (e.g., pyrazolopyrimidine protons at δ 7.8–8.2 ppm; sulfonamide NH at δ 5.5–6.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 463.08) .
  • Elemental Analysis : Ensure C, H, N, S, Br content aligns with theoretical values (±0.3% tolerance) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromine substituent in bioactivity?

  • Methodological Answer :
  • Design : Synthesize analogs with substituent variations (e.g., Cl, CF₃, H at the bromine position) and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
  • Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to measure binding affinity .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate bromine’s electronegativity/steric effects with activity. A 2-bromo analog showed 3× higher inhibition than 3-chloro in kinase assays due to enhanced hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM) may arise from differing ATP concentrations in kinase assays .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (ANOVA) to identify outliers .

Q. What experimental strategies are recommended to assess environmental fate and degradation pathways?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate compound in buffered solutions (pH 4–9) at 25–50°C; analyze degradation products via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor half-life; bromine substituents increase photostability compared to chlorine analogs .
  • Ecotoxicity Screening : Use Daphnia magna or algae models to evaluate LC₅₀/EC₅₀, linking degradation products to toxicity .

Mechanistic and Interaction Studies

Q. How to design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, a Kᵢ of 12 nM suggests strong competitive binding to ATP sites .
  • Mutagenesis : Engineer enzyme variants (e.g., T338A mutation in kinases) to test binding dependencies. Loss of activity in mutants confirms target residues .
  • Cryo-EM/Co-crystallization : Resolve enzyme-inhibitor complexes to identify binding pockets (e.g., sulfonamide group forms H-bonds with Arg112) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.